molecular formula C16H21N3O3S2 B2794845 3-[(2-azepan-1-yl-2-oxoethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 896707-25-8

3-[(2-azepan-1-yl-2-oxoethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B2794845
M. Wt: 367.48
InChI Key: SMWPNVUPYMWHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-azepan-1-yl-2-oxoethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C16H21N3O3S2 and its molecular weight is 367.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Research on 1,2,4-benzothiadiazine derivatives, including the specific compound , has led to the development of methods for their synthesis and the exploration of their chemical reactivity. For instance, the Mitsunobu reaction has been utilized for synthesizing built-in guanidine tricycles and disulfides from 3-mercaptoalkylamino derivatives, indicating a method for constructing complex structures from simpler benzothiadiazine frameworks (Chern, Shiau, & Wu, 1991).

Biological Activities

The structural similarity of 1,2,4-benzothiadiazine derivatives to biologically active compounds has prompted studies into their potential therapeutic applications. For example, derivatives have been evaluated for anti-HIV activity, showcasing the potential of benzothiadiazine frameworks in antiviral research (Di Santo, Costi, Artico, Massa, Marongiu, Loi, De Montis, & la Colla, 1998).

Pharmacological Evaluation

The compound class has also been the subject of pharmacological evaluation, particularly looking at its role in activating ATP-sensitive potassium channels, demonstrating the relevance of benzothiadiazine derivatives in modulating cellular functions through ion channel interactions (Schou, Hansen, Tagmose, Boonen, Worsaae, Drabowski, Wahl, Arkhammar, Bodvarsdottir, Antoine, Lebrun, & Hansen, 2005).

Structural and Mechanistic Studies

Understanding the structural characteristics of benzothiadiazine derivatives has been a focus, with X-ray crystallography studies elucidating their molecular configurations. This research aids in the design of compounds with specific properties and potential applications in various scientific fields (Bombieri, Demartin, Benetollo, Braghiroli, & di Bella, 1990).

Novel Synthesis Methods

Innovative approaches to synthesizing benzothiadiazine derivatives have been explored, including methods that involve reductive cyclization and the use of samarium diiodide, highlighting the ongoing interest in developing efficient synthetic pathways for these compounds (Zhong, Wh, Zhang, & Ym, 2000).

properties

IUPAC Name

1-(azepan-1-yl)-2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S2/c1-12-6-7-14-13(10-12)17-16(18-24(14,21)22)23-11-15(20)19-8-4-2-3-5-9-19/h6-7,10H,2-5,8-9,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWPNVUPYMWHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-azepan-1-yl-2-oxoethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide

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